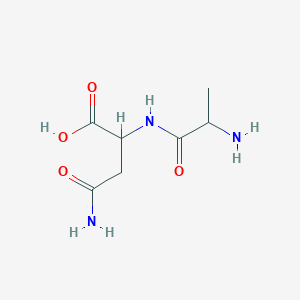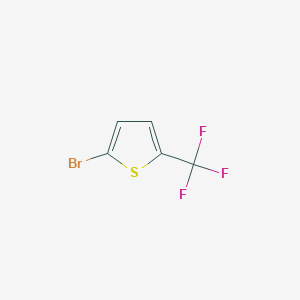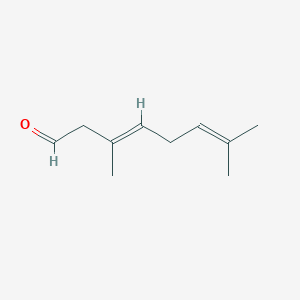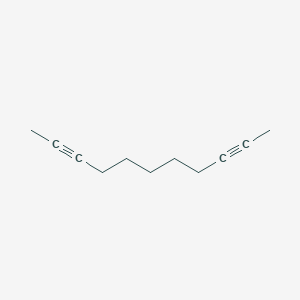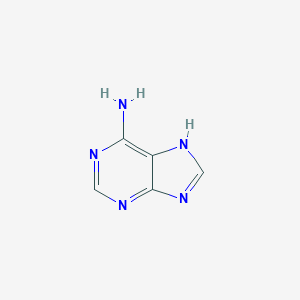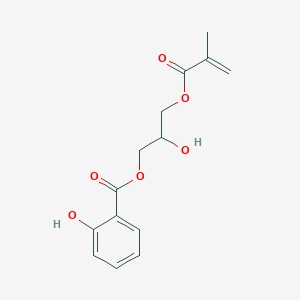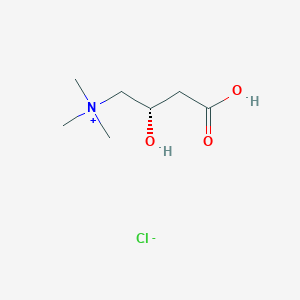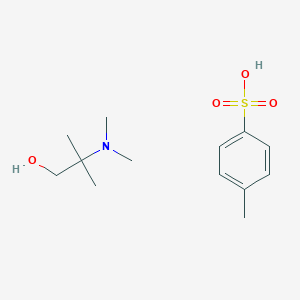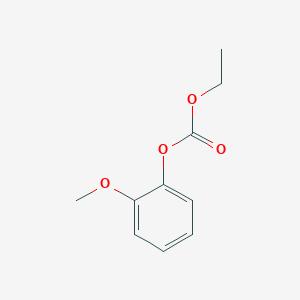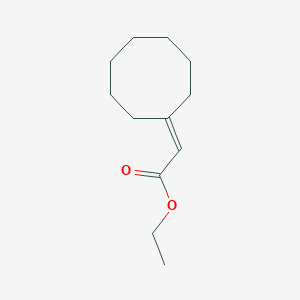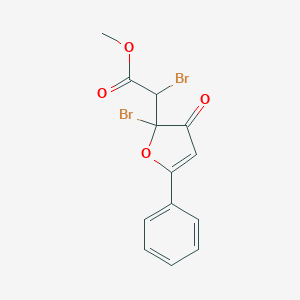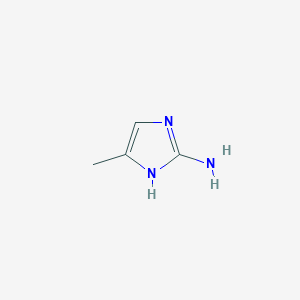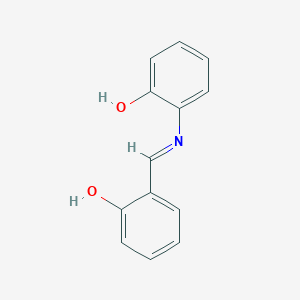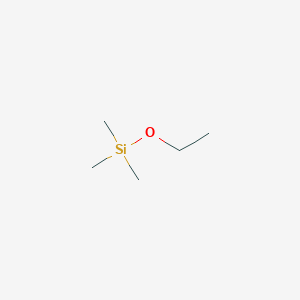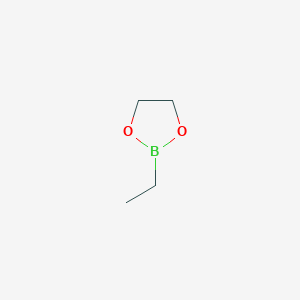
2-Ethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3,2-dioxaborolane, also known as 2-EDB, is a boronic acid derivative that has gained attention in recent years due to its unique properties and potential applications in scientific research. This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 131.96 g/mol. In
作用机制
The mechanism of action of 2-Ethyl-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. The boron atom in 2-Ethyl-1,3,2-dioxaborolane has an empty p orbital, which allows it to form a coordinate covalent bond with a Lewis base such as an oxygen or nitrogen atom. This property makes 2-Ethyl-1,3,2-dioxaborolane a useful reagent for the synthesis of boronic acid-based compounds and for the selective detection of biomolecules.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-Ethyl-1,3,2-dioxaborolane. However, studies have shown that it is relatively non-toxic and has low levels of skin and eye irritation. It has also been shown to have low levels of acute toxicity in animal studies.
实验室实验的优点和局限性
One of the main advantages of using 2-Ethyl-1,3,2-dioxaborolane in lab experiments is its versatility. It can be used as a reagent in a wide range of organic reactions and can be used to selectively detect a variety of biomolecules. Additionally, 2-Ethyl-1,3,2-dioxaborolane is relatively inexpensive and easy to synthesize, making it a cost-effective choice for researchers.
However, there are also some limitations to using 2-Ethyl-1,3,2-dioxaborolane. One of the main limitations is its instability in the presence of water and air. This can make it difficult to work with in certain experiments. Additionally, 2-Ethyl-1,3,2-dioxaborolane has limited solubility in water, which can limit its use in certain applications.
未来方向
There are several potential future directions for research involving 2-Ethyl-1,3,2-dioxaborolane. One potential area of research is the development of new boronic acid-based compounds for use in organic chemistry and drug discovery. Additionally, 2-Ethyl-1,3,2-dioxaborolane could be used as a starting material for the synthesis of new hydrogels and other materials with potential applications in tissue engineering and drug delivery. Further studies are also needed to better understand the mechanism of action of 2-Ethyl-1,3,2-dioxaborolane and its potential applications in scientific research.
Conclusion
In conclusion, 2-Ethyl-1,3,2-dioxaborolane is a boronic acid derivative with unique properties and potential applications in scientific research. Its versatility and low cost make it a popular choice for researchers interested in using it as a reagent in organic reactions or for the selective detection of biomolecules. While there are some limitations to using 2-Ethyl-1,3,2-dioxaborolane, there are also several potential future directions for research involving this compound. Further studies are needed to better understand its mechanism of action and potential applications in scientific research.
合成方法
The synthesis of 2-Ethyl-1,3,2-dioxaborolane involves the reaction of 2-ethyl-1,3-propanediol with boric acid in the presence of a catalyst such as sulfuric acid. The resulting product is purified through distillation and recrystallization to obtain a high-purity compound. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers interested in using 2-Ethyl-1,3,2-dioxaborolane in their experiments.
科学研究应用
2-Ethyl-1,3,2-dioxaborolane has been widely used in scientific research due to its unique properties. One of the most common applications of 2-Ethyl-1,3,2-dioxaborolane is in the synthesis of boronic acid-based compounds, which have a variety of uses in organic chemistry. Additionally, 2-Ethyl-1,3,2-dioxaborolane has been used as a reagent for the selective detection of carbohydrates, amines, and other biomolecules. It has also been used as a crosslinking agent for the preparation of hydrogels and as a catalyst in organic reactions.
属性
CAS 编号 |
10173-38-3 |
|---|---|
产品名称 |
2-Ethyl-1,3,2-dioxaborolane |
分子式 |
C4H9BO2 |
分子量 |
99.93 g/mol |
IUPAC 名称 |
2-ethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3 |
InChI 键 |
FUYGCKPWPICJEY-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)CC |
规范 SMILES |
B1(OCCO1)CC |
其他 CAS 编号 |
10173-38-3 |
同义词 |
2-Ethyl-1,3,2-dioxaborolane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



